molecular formula C15H18N2O3 B13111503 (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol CAS No. 92870-46-7

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol

Cat. No.: B13111503
CAS No.: 92870-46-7
M. Wt: 274.31 g/mol
InChI Key: YMNSJEXAIBBVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is an organic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a phenylmethanol group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxypyrimidin-5-yl)(phenyl)methanol
  • (2,4-Diaminopyrimidine) derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyrimidine ring. The presence of ethoxy groups at the 2 and 4 positions, along with a phenylmethanol group at the 5 position, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

92870-46-7

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(2,4-diethoxypyrimidin-5-yl)-phenylmethanol

InChI

InChI=1S/C15H18N2O3/c1-3-19-14-12(10-16-15(17-14)20-4-2)13(18)11-8-6-5-7-9-11/h5-10,13,18H,3-4H2,1-2H3

InChI Key

YMNSJEXAIBBVCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(C2=CC=CC=C2)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.